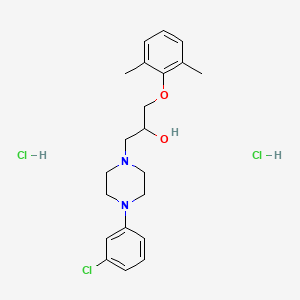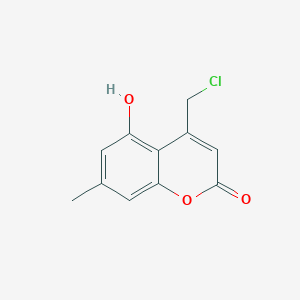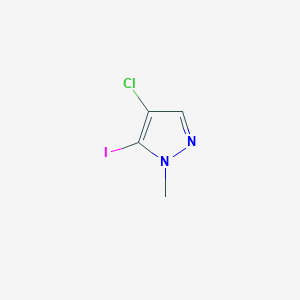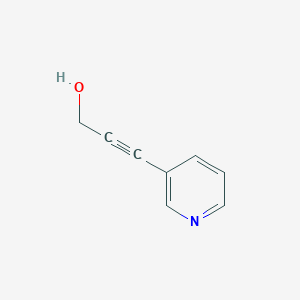
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H29Cl3N2O2 and its molecular weight is 447.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride is part of a class of compounds explored for potential dual antihypertensive agents. In a study by Marvanová et al. (2016), new derivatives were designed, synthesized, and characterized as free bases before transforming into hydrochloride salts. The study utilized solid-state analytical techniques like 13C-CP/MAS and 15N-CP/MAS NMR, and IR spectroscopy to determine the protonation of nitrogen atoms in the piperazine ring, revealing that both nitrogen atoms were protonated under certain conditions (Marvanová et al., 2016).
Preparation Methods
Li Ning-wei (2006) described two synthetic pathways for producing pharmaceutical intermediates related to this compound. These methods involve reactions starting from 2,6-dichloro-nitrobenzene with anhydrous piperazine and subsequent transformations. The study emphasized the efficiency of the synthetic routes in terms of yield and quality of the final product (Li Ning-wei, 2006).
Polyamide Synthesis
Hattori and Kinoshita (1979) investigated the synthesis of polyamides containing theophylline and thymine, where compounds similar to this compound played a role in the formation of these polyamides. These materials demonstrated solubility in DMSO and formic acid, and some were also water-soluble, indicating potential for varied applications based on their chemical properties (Hattori & Kinoshita, 1979).
Pharmacological Evaluations
Further studies involve the pharmacological evaluation of novel derivatives, exploring their potential therapeutic applications. For instance, Kumar et al. (2017) synthesized and assessed the antidepressant and antianxiety activities of new compounds, demonstrating the significance of piperazine derivatives in contributing to mental health treatments (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,6-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c1-16-5-3-6-17(2)21(16)26-15-20(25)14-23-9-11-24(12-10-23)19-8-4-7-18(22)13-19;;/h3-8,13,20,25H,9-12,14-15H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJPJMRGOBKOSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-{[(2-methylpiperidine-1-carbonyl)amino]methyl}pentanoic acid](/img/structure/B2355161.png)
![N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N'-(3-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2355165.png)
![5-Chloro-2-fluoro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2355166.png)
![2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355167.png)
![2-Chloro-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]acetamide](/img/structure/B2355169.png)


![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2355172.png)



